Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl-

Description

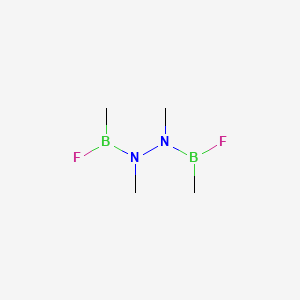

Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- (CAS 73775-17-4) is a boron-functionalized hydrazine derivative with the molecular formula C₄H₁₂B₂F₂N₂ and a molecular weight of 147.77 g/mol . Its structure features two fluoro(methyl)boryl groups (-B(F)(CH₃)) attached to a hydrazine backbone, with methyl substituents on the nitrogen atoms. The IUPAC InChIKey (MYDNMUJHQUIMJF-UHFFFAOYSA-N) confirms its stereochemical uniqueness. This compound is notable for its electron-deficient boron centers and fluorine substituents, which may enhance Lewis acidity and influence reactivity in catalysis or ligand applications.

Properties

CAS No. |

73775-17-4 |

|---|---|

Molecular Formula |

C4H12B2F2N2 |

Molecular Weight |

147.78 g/mol |

IUPAC Name |

1,2-bis[fluoro(methyl)boranyl]-1,2-dimethylhydrazine |

InChI |

InChI=1S/C4H12B2F2N2/c1-5(7)9(3)10(4)6(2)8/h1-4H3 |

InChI Key |

MYDNMUJHQUIMJF-UHFFFAOYSA-N |

Canonical SMILES |

B(C)(N(C)N(B(C)F)C)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of hydrazine derivatives substituted with fluoro(methyl)boryl groups typically involves:

- Formation of the hydrazine backbone.

- Introduction of boron-containing substituents, often via borylation reactions.

- Incorporation of fluorine atoms through fluorinated boron reagents or fluorination steps.

Key Synthetic Routes

Deaminoborylation of Aryltriazenes

One efficient method for preparing boron-substituted hydrazines is through the BF3·OEt2-mediated deaminoborylation of aryltriazenes, as reported in recent organic synthesis research. This method provides a transition-metal-free route to arylboronic esters and related boron compounds, which can be precursors to fluoro(methyl)boryl-substituted hydrazines.

-

- Starting from arylamines, 1-aryltriazenes are synthesized.

- Treatment with bis(pinacolato)diboron (B2pin2) in the presence of BF3·OEt2 facilitates deaminoborylation.

- This reaction selectively replaces the diazo group with a boron substituent.

- The resulting boronic esters can be further functionalized to introduce fluorine atoms and methyl groups.

-

- High yields and functional group tolerance.

- Avoids transition metals, reducing contamination and cost.

- Applicable to electron-rich substrates.

Reduction of Diaryldiazenes

Another approach involves the reduction of 1,2-diaryldiazenes to hydrazines, which can then be functionalized:

-

- Diaryldiazenes are synthesized via dehydrogenative coupling of arylamines.

- Reduction using reagents such as hydrogen gas (H2), hydrazine, organosilanes, or Zn/HCOOH converts the azo group (N=N) to hydrazine (N-NH2).

- Subsequent reaction with fluorinated boron reagents introduces the fluoro(methyl)boryl groups.

-

- The addition of organometallic reagents to the azo bond followed by hydrolysis yields trisubstituted hydrazines.

- This pathway allows precise control over substitution patterns.

Direct Borylation of Hydrazines

Direct borylation of hydrazine derivatives using fluorinated boron reagents (e.g., fluoro(methyl)boron halides or boronic esters) under controlled conditions can afford the target compound:

-

- Hydrazine or substituted hydrazines react with fluorinated boron reagents.

- The reaction is often catalyzed or mediated by Lewis acids such as BF3·OEt2.

- Careful temperature and stoichiometry control are essential to avoid overreaction or decomposition.

-

- Handling of sensitive fluorinated boron reagents.

- Control of regioselectivity and substitution degree.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The BF3·OEt2-mediated deaminoborylation method is particularly notable for its mild conditions and compatibility with various functional groups, making it a promising route for synthesizing fluoro(methyl)boryl-substituted hydrazines.

Reduction of diaryldiazenes provides flexibility in introducing diverse substituents on the hydrazine core but requires careful reductant selection to avoid side reactions.

Direct borylation methods, though less commonly reported for this exact compound, are conceptually straightforward but demand precise handling of fluorinated boron reagents due to their reactivity and moisture sensitivity.

There is limited direct literature specifically on "Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl-", but the above methods are established synthetic strategies applicable to the preparation of similar fluorinated boryl hydrazines.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenated compounds in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding oxides and hydroxides.

Reduction: Formation of hydrazine derivatives with reduced functional groups.

Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- involves its interaction with molecular targets through its hydrazine core and fluoro(methyl)boryl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile reagent in redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazine derivatives exhibit diverse functionalization, enabling tailored properties for specific applications. Below is a structured comparison of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- with analogous compounds:

Table 1: Boron-Containing Hydrazines

Table 2: Sulfonyl- and Silyl-Functionalized Hydrazines

Table 3: Aromatic-Substituted Hydrazines

Key Structural and Functional Comparisons

- Boron vs. Sulfonyl Groups: Boron-containing hydrazines (e.g., the target compound) exhibit Lewis acidity, making them candidates for catalysis or ligand-metal coordination . In contrast, sulfonyl derivatives (e.g., 1,2-bis(phenylsulfonyl)hydrazine) are stable and serve as precursors for explosives or alkylating agents .

Steric and Electronic Effects :

- Methyl groups on the hydrazine nitrogen (target compound) reduce steric hindrance compared to bulkier tert-butyldimethylsilyl groups . This may enhance reactivity in small-molecule activation.

- Aromatic substituents (e.g., 4-chlorophenyl) improve thermal stability and electronic conjugation, as seen in BOPHY dyes for fluorescence applications .

Synthesis Complexity :

- Boron-functionalized hydrazines often require multi-step syntheses, including formylation and complexation (e.g., BOPHY derivatives ). The target compound’s synthesis remains unspecified but likely involves similar boron-introduction steps.

Biological Activity

Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- (CAS Registry Number: 73775-17-4) is a specialized chemical compound characterized by its unique structural features, including a hydrazine core substituted with fluoro(methyl)boryl and dimethyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C₄H₁₂B₂F₂N₂

- Molecular Weight : 147.770 g/mol

- IUPAC Name : Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl-

- InChIKey : MYDNMUJHQUIMJF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine with fluoro(methyl)borane derivatives under controlled conditions. The reaction is conducted in an inert atmosphere using solvents like tetrahydrofuran (THF) and dichloromethane (DCM), with temperatures maintained between -78°C to room temperature to optimize yields.

The biological activity of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's hydrazine core facilitates redox reactions, allowing it to act as both an electron donor and acceptor. This property is crucial for its potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Recent studies have highlighted the compound's broad-spectrum antibacterial properties. For instance:

- Antibacterial Efficacy : It has demonstrated significant activity against gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) for these bacteria were reported at around 50 µM .

- Comparison with Other Compounds : In comparative studies, the compound exhibited superior antibacterial activity compared to similar hydrazine derivatives lacking the fluoro(methyl)boryl groups .

Anticancer Potential

Research into the anticancer properties of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have shown:

- Cell Viability Assays : In vitro assays revealed that the compound reduced cell viability in various cancer cell lines by inducing oxidative stress .

- Mechanistic Insights : The interaction with cellular signaling pathways related to apoptosis has been proposed as a mechanism for its anticancer effects.

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial activity of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- against a panel of clinically relevant bacteria. The results indicated:

| Bacteria Species | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | High |

| Enterococcus faecalis | 75 | Moderate |

| Escherichia coli | 100 | Low |

This table illustrates the varying efficacy of the compound against different bacterial strains.

Case Study 2: Anticancer Activity Exploration

Another investigation focused on the anticancer properties of this hydrazine derivative in human cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12 | ROS generation leading to oxidative stress |

These findings suggest that Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- may serve as a promising lead compound for further development in cancer therapeutics.

Q & A

Q. What advanced techniques evaluate environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) tracks degradation products in simulated environmental conditions (e.g., UV exposure, hydrolysis).

- Microcosm Studies assess microbial biodegradation using soil/water samples. Protocols from toxicological profiles of 1,2-diphenylhydrazine provide frameworks for ecotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.